molecular formula C17H24N4O8 B1139332 DNP-L-glutamic acid bis(cyclohexylammonium) salt CAS No. 102783-75-5

DNP-L-glutamic acid bis(cyclohexylammonium) salt

Cat. No.: B1139332
CAS No.: 102783-75-5
M. Wt: 412.4 g/mol
InChI Key: XDPVMXDJGLZDMI-QRPNPIFTSA-N
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Description

DNP-L-glutamic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C17H24N4O8. It is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-L-glutamic acid bis(cyclohexylammonium) salt typically involves the reaction of L-glutamic acid with 2,4-dinitrophenylhydrazine (DNP) under controlled conditions. The reaction is carried out in the presence of cyclohexylamine, which acts as a base and facilitates the formation of the bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DNP-L-glutamic acid bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

DNP-L-glutamic acid bis(cyclohexylammonium) salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving amino acid metabolism and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of DNP-L-glutamic acid bis(cyclohexylammonium) salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include amino acid metabolism and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-glutamic acid bis(cyclohexylammonium) salt: A fluorescent compound used in similar applications.

    N-2,4-DNP-L-glutamic acid di(monocyclohexylammonium) salt: Another derivative with comparable properties.

Uniqueness

DNP-L-glutamic acid bis(cyclohexylammonium) salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

102783-75-5

Molecular Formula

C17H24N4O8

Molecular Weight

412.4 g/mol

IUPAC Name

cyclohexanamine;(2S)-2-(2,4-dinitroanilino)pentanedioic acid

InChI

InChI=1S/C11H11N3O8.C6H13N/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22;7-6-4-2-1-3-5-6/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18);6H,1-5,7H2/t8-;/m0./s1

InChI Key

XDPVMXDJGLZDMI-QRPNPIFTSA-N

Isomeric SMILES

C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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